Koniamborine

Description

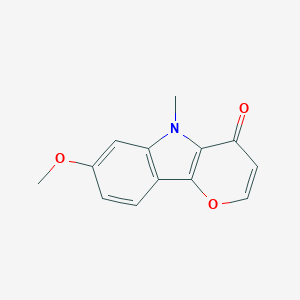

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11NO3 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

7-methoxy-5-methylpyrano[3,2-b]indol-4-one |

InChI |

InChI=1S/C13H11NO3/c1-14-10-7-8(16-2)3-4-9(10)13-12(14)11(15)5-6-17-13/h3-7H,1-2H3 |

InChI Key |

MHWZBYSZMPRYHU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC)C3=C1C(=O)C=CO3 |

Synonyms |

koniamborine |

Origin of Product |

United States |

Isolation and Natural Occurrence of Koniamborine

Botanical Source and Endemic Habitat of Boronella koniambiensis (Rutaceae)

Koniamborine is a secondary metabolite produced by Boronella koniambiensis, a plant species belonging to the Rutaceae family. This particular species is endemic to New Caledonia, a French territory located in the southwest Pacific Ocean. The specific plant material from which this compound was first isolated was the aerial parts of Boronella koniambiensis. The unique biodiversity of New Caledonia's flora has made it a significant location for the discovery of novel natural products.

Extraction and Initial Isolation Procedures from Plant Material

The isolation of this compound from the aerial parts of Boronella koniambiensis involves a multi-step process typical for the extraction of alkaloids from plant matrices. The general procedure commences with the extraction of the dried and powdered plant material using a suitable organic solvent. This is followed by a series of purification steps to separate the target compound from the complex mixture of phytochemicals.

Initial extraction is commonly performed with a solvent such as methanol (B129727) or ethanol. The resulting crude extract then undergoes various chromatographic techniques to isolate the alkaloids. A common approach involves the use of column chromatography, often with silica (B1680970) gel or alumina (B75360) as the stationary phase, and a gradient of solvents with increasing polarity as the mobile phase. Further purification is typically achieved through high-performance liquid chromatography (HPLC), which allows for the separation of compounds with high resolution. The structure of the isolated this compound is then determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Comparative Analysis with Co-Occurring Natural Products from Boronella Species

During the phytochemical investigation of Boronella koniambiensis that led to the discovery of this compound, other secondary metabolites were also isolated and identified. A comparative analysis of these co-occurring compounds provides a broader understanding of the biosynthetic pathways active within this plant species.

Two other significant alkaloids were isolated alongside this compound from the aerial parts of Boronella koniambiensis: (-)-cis-1,2-dihydroxy-1,2-dihydromedicosmine and 6-Methoxy-1-methylisatin. nih.gov The presence of these compounds suggests a shared biosynthetic origin or related metabolic pathways. Notably, 6-Methoxy-1-methylisatin is considered a potential biogenetic degradation product of the fused pyrone ring of this compound. nih.gov

| Compound Name | Compound Type |

| This compound | Pyranoindole Alkaloid |

| (-)-cis-1,2-dihydroxy-1,2-dihydromedicosmine | Alkaloid |

| 6-Methoxy-1-methylisatin | Isatin Derivative |

Biogenetic Hypotheses and Proposed Biosynthetic Pathways of Koniamborine

Precursor Analysis and Metabolic Derivations

The proposed biosynthesis of the pyrano[3,2-b]indol-4-one skeleton of Koniamborine is thought to begin with the condensation of an anthranilic acid unit and acetate (B1210297) units. researchgate.net This hypothesis is well-supported by the established roles of these precursors in the biosynthesis of a wide array of alkaloids characteristic of rutaceous plants, such as quinolones and acridones. researchgate.net

Anthranilic Acid as the Indole (B1671886) Precursor: Anthranilic acid is a well-established precursor for the biosynthesis of L-tryptophan and, by extension, a vast number of indole alkaloids. wikipedia.org In the proposed pathway to this compound, anthranilic acid serves as the foundational building block for the indole moiety of the final structure. This is a common strategy observed in the plant kingdom for the formation of various nitrogen-containing heterocyclic compounds. wikipedia.org

Acetate Units and the Polyketide Pathway: The pyrone ring fused to the indole nucleus is hypothesized to be derived from acetyl units via the polyketide pathway. researchgate.net In this pathway, acetyl-CoA and its carboxylated derivative, malonyl-CoA, undergo sequential condensations catalyzed by polyketide synthases (PKS) to form a polyketide chain. This chain then undergoes cyclization to form the pyrone ring. The involvement of PKS in the formation of pyrone rings is a well-documented phenomenon in the biosynthesis of various natural products in plants, fungi, and bacteria. mdpi.combeilstein-journals.org

A significant piece of evidence supporting this biogenetic link is the co-isolation of 6-methoxy-1-methylisatin from Boronella koniambiensis. researchgate.netcdnsciencepub.com It is postulated that this compound is a biogenetic degradation product of the fused pyrone ring of this compound. researchgate.netcdnsciencepub.com

Enzymatic Transformations and Key Biosynthetic Intermediates

While specific enzymes involved in this compound biosynthesis have not yet been isolated and characterized, a hypothetical pathway can be constructed based on known enzymatic reactions in the formation of similar alkaloids.

The initial step would likely involve the activation of anthranilic acid, possibly to its coenzyme A ester, anthraniloyl-CoA. This activated precursor would then serve as a starter unit for a polyketide synthase. The PKS would catalyze the sequential addition of acetate units, likely in the form of malonyl-CoA, to the anthraniloyl-CoA starter.

A key hypothetical intermediate in this pathway would be a polyketo-chain attached to the anthranilate core. The formation of the pyrone ring would then proceed through an intramolecular cyclization of this polyketide chain. This type of cyclization is a common feature in polyketide biosynthesis and can be catalyzed by specific domains within the PKS or by separate enzymes. beilstein-journals.org

Subsequent modifications, such as methylation of the nitrogen and the aromatic ring, would be catalyzed by specific methyltransferases, utilizing S-adenosyl methionine (SAM) as the methyl donor. The proposed biosynthetic relationship is further supported by the structure of 6-methoxy-1-methylisatin, which contains the same N-methyl and 6-methoxy substitutions as this compound.

The table below outlines the plausible sequence of events and the types of enzymes that would be involved in the biosynthesis of this compound.

| Proposed Step | Precursor(s) | Key Intermediate | Enzyme Type (Hypothetical) |

|---|---|---|---|

| Activation of Anthranilic Acid | Anthranilic acid, ATP, Coenzyme A | Anthraniloyl-CoA | Acyl-CoA Synthetase |

| Polyketide Chain Elongation | Anthraniloyl-CoA, Malonyl-CoA | Anthraniloyl-polyketide | Polyketide Synthase (PKS) |

| Pyrone Ring Formation | Anthraniloyl-polyketide | Pyrano[3,2-b]indole scaffold | PKS Thioesterase/Cyclase Domain or separate Cyclase |

| N-methylation | Pyrano[3,2-b]indole scaffold, SAM | N-methylated pyrano[3,2-b]indole | N-methyltransferase |

| O-methylation | N-methylated pyrano[3,2-b]indole, SAM | This compound | O-methyltransferase |

Relationship to Other Pyranoindole and Indole Alkaloid Biosynthetic Routes

The proposed biosynthetic pathway for this compound shares fundamental similarities with the biosynthesis of other indole and pyranoindole alkaloids. The utilization of anthranilic acid as a primary precursor is a hallmark of a significant class of alkaloids, particularly within the Rutaceae family.

Connection to Quinoline (B57606) and Acridone (B373769) Alkaloids: The biosynthesis of quinoline and acridone alkaloids also proceeds from anthranilic acid and acetate units. publish.csiro.aupublish.csiro.au For example, in the biosynthesis of the furoquinoline alkaloid dictamnine, anthranilic acid is specifically incorporated to form the quinoline ring system, with acetate contributing to the remainder of the carbon framework. cdnsciencepub.com Similarly, acridone alkaloids are formed through the condensation of an activated anthranilic acid derivative with a polyketide chain derived from acetate. publish.csiro.au This common origin underscores a conserved biosynthetic strategy within the Rutaceae for producing a diverse array of heterocyclic compounds.

Comparison with other Pyranoindole Alkaloids: While this compound is the first pyrano[3,2-b]indole alkaloid from nature, other pyranoindole structures have been synthesized and their potential biogenetic pathways considered. beilstein-journals.org The formation of the pyran ring fused to an indole core often involves intramolecular cyclization reactions. For instance, the biosynthesis of some fungal prenylated indole alkaloids with a pyranoindole ring is thought to proceed through complex oxidative cyclizations. researchgate.net The proposed pathway for this compound, involving a polyketide synthase, represents a distinct and plausible route to this specific pyranoindole skeleton in the plant kingdom.

The study of this compound's biosynthesis, therefore, not only provides insights into the formation of this unique natural product but also contributes to the broader understanding of the intricate and evolutionarily related pathways that lead to the vast diversity of indole and related alkaloids in nature.

Synthetic Strategies Towards Koniamborine and Its Pyrano 3,2 B Indole Core

Total Synthesis Approaches and Methodological Development

The total synthesis of Koniamborine has been approached through strategic methodological developments focusing on the efficient construction of its characteristic pyrano[3,2-b]indole core. A key challenge lies in the controlled assembly of the fused ring system with the correct regiochemistry and functional group placement.

One notable and expedient synthesis involves a key cyclization step to form the indole (B1671886) ring, which is then followed by a simple functional group manipulation to complete the natural product. researchgate.netnih.gov This approach highlights the power of developing a robust method for the core structure, which can then be readily converted to the final target. The key transformation in this synthesis is the cyclization of a γ-pyrone bearing substrate to yield the pyrano[3,2-b]indole core. nih.gov This intermediate is then N-methylated to afford this compound, demonstrating an efficient end-game strategy. nih.gov

The development of such syntheses often relies on the strategic application of powerful bond-forming reactions. For instance, a palladium-catalyzed reductive N-heteroannulation has been identified as a crucial step in one of the synthetic routes. researchgate.netresearchgate.net This reaction allows for the formation of the indole portion of the molecule from a nitroarene precursor that already contains the pyran ring. researchgate.netresearchgate.net

Another innovative strategy employs an organophosphorus-catalyzed intramolecular Csp2-H amination. nih.gov This Cadogan-type cyclization provides a metal-free alternative for constructing the indole ring, showcasing the expanding toolkit available to synthetic chemists for accessing complex heterocyclic scaffolds. nih.govmit.edu

Palladium-Catalyzed Reductive N-Heteroannulation as a Key Cyclization Methodology

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application in constructing the this compound framework is a prime example of their utility. Specifically, the reductive N-heteroannulation of a 2-nitrostyrene derivative serves as a powerful method for indole synthesis. researchgate.net This transformation utilizes carbon monoxide as the terminal reductant and a palladium-phosphine complex as the catalyst. researchgate.net

An expedient synthesis of this compound has been developed where the key pyrano[3,2-b]indole forming step is a palladium-catalyzed reductive N-heteroannulation of 2-(4-methoxy-2-nitrophenyl)-(4H)-pyran-4-one. researchgate.netresearchgate.net This strategic cyclization builds the indole ring onto a pre-existing pyranone moiety, directly assembling the core of the natural product. The reaction is typically mediated by a palladium catalyst, such as palladium acetate (B1210297), in the presence of a phosphine (B1218219) ligand and carbon monoxide.

The general mechanism for this type of reaction involves the reduction of the nitro group by the palladium catalyst and CO, leading to a reactive nitroso or nitrene intermediate which then undergoes cyclization onto the adjacent alkene, followed by aromatization to form the indole ring. The efficiency and functional group tolerance of this palladium-catalyzed method make it a highly attractive approach for the synthesis of complex indoles like this compound.

| Starting Material | Catalyst System | Reductant | Product | Yield | Reference |

| 2-(4-Methoxy-2-nitrophenyl)-(4H)-pyran-4-one | Pd(OAc)₂ / PPh₃ | CO | Pyrano[3,2-b]indole core | N/A | researchgate.netresearchgate.net |

Data not available in the cited abstract.

Alternative and Emerging Synthetic Routes to Pyrano[3,2-b]indoles

Beyond palladium-catalyzed methods, a variety of other synthetic strategies have been developed for the construction of the pyrano[3,2-b]indole skeleton, showcasing the ingenuity of synthetic chemists in accessing this important heterocyclic system.

Diels-Alder Reactions: The oxa-Diels-Alder reaction is a powerful tool for the stereoselective formation of pyran rings. rsc.org Lewis acid-catalyzed oxa-Diels-Alder reactions between enones and enol ethers have been successfully employed to construct novel tetracyclic azepane-fused pyrano[3,2-b]indoles with high stereoselectivity. rsc.org Another approach involves an intramolecular Hetero-Diels-Alder reaction with inverse electron demand, starting from 1-acetyl-2-benzylidene-1H-indol-3(2H)-one derivatives to yield pyrano[3,2-b]indoles.

Organophosphorus Catalysis: A metal-free approach utilizing a small-ring phosphacycloalkane as an organocatalyst has been reported. nih.gov This method involves the intramolecular C-N bond formation via cyclization of o-nitro-styrenyl derivatives in the presence of a hydrosilane as a terminal reductant. nih.gov A γ-pyrone bearing substrate was effectively cyclized to provide the pyrano[3,2-b]indole core, which is a direct precursor to this compound. nih.govmit.edu

Multicomponent Reactions: An efficient, one-pot, three-component condensation reaction has been developed for the synthesis of 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitrile derivatives. core.ac.uk This reaction utilizes an ionic liquid catalyst to bring together an indolin-3-one, an aromatic aldehyde, and malononitrile (B47326) in a single, atom-economical step. core.ac.uk

| Method | Key Reagents/Catalyst | Key Features | Reference |

| Lewis Acid-Catalyzed Oxa-Diels-Alder | Lewis Acid, Enone, Enol Ether | High stereoselectivity, mild conditions | rsc.org |

| Organophosphorus-Catalyzed Cyclization | Hexamethylphosphetane, Phenylsilane | Metal-free, scalable access | nih.govmit.edu |

| Three-Component Condensation | [pmim]HSO₄·SiO₂, Indolin-3-one, Aldehyde, Malononitrile | One-pot, atom-economical | core.ac.uk |

Regioselectivity and Stereochemical Control in this compound Synthesis

Achieving the correct regioselectivity and stereochemistry is a critical challenge in the synthesis of complex molecules like this compound. The pyrano[3,2-b]indole core has a specific arrangement of atoms and substituents, and synthetic methods must be able to control the formation of the desired isomer over other possibilities.

Regioselectivity: The formation of the pyrano[3,2-b]indole isomer, as opposed to other possible fused isomers (e.g., pyrano[2,3-g]indole), is a key regiochemical challenge.

In Diels-Alder reactions , the regioselectivity is governed by the electronics and sterics of the diene and dienophile. For instance, in the intramolecular hetero-Diels-Alder approach, the tether connecting the diene and dienophile pre-organizes the molecule for cyclization, leading to a specific regioisomer.

The palladium-catalyzed reductive N-heteroannulation achieves high regioselectivity by design. The starting material, 2-(4-methoxy-2-nitrophenyl)-(4H)-pyran-4-one, already has the pyran and the precursor to the indole's benzene (B151609) ring in the correct relative positions. The cyclization of the nitrogen onto the alkene is an intramolecular process, ensuring the formation of the fused indole ring at the desired position. researchgate.netresearchgate.net

Similarly, the organophosphorus-catalyzed cyclization of the same γ-pyrone bearing substrate also ensures the correct regiochemistry through its intramolecular nature. nih.gov

Stereochemical Control: While this compound itself is achiral, many synthetic intermediates and related pyrano[3,2-b]indole derivatives are chiral. Controlling the stereochemistry at newly formed stereocenters is therefore essential in many of these synthetic routes.

The Lewis acid-catalyzed oxa-Diels-Alder reaction is noted for its high stereoselectivity, proceeding via a highly organized transition state to give specific stereoisomers. rsc.org These reactions are often highly endo-selective.

In syntheses that might produce multiple stereoisomers, controlling the reaction conditions (catalyst, solvent, temperature) is crucial to favor the formation of the desired product. The use of chiral auxiliaries or catalysts can be employed to induce enantioselectivity if a specific enantiomer is desired.

The successful synthesis of the this compound framework relies heavily on the inherent selectivity of modern synthetic reactions, where the choice of catalyst and reaction type dictates the regiochemical and stereochemical outcome.

Investigation of Koniamborine S Biological Activities

Antiproliferative Effects in Cellular Models

A noteworthy biological activity associated with the pyranoindole framework is its antiproliferative effect. nih.govresearchgate.net While direct studies on Koniamborine are emerging, research on structurally related pyrano[3,2-c]carbazole derivatives provides significant insights into the potential anticancer properties of this class of compounds.

A series of novel pyrano[3,2-c]carbazole derivatives were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including MDA-MB-231 (breast cancer), K562 (chronic myelogenous leukemia), A549 (lung cancer), and HeLa (cervical cancer). rsc.orgresearchgate.net Several of these compounds exhibited potent antiproliferative activity, with IC₅₀ values in the low micromolar range. rsc.orgresearchgate.netresearchgate.net

Table 1: Antiproliferative Activity of Selected Pyrano[3,2-c]carbazole Derivatives

| Compound | MDA-MB-231 IC₅₀ (µM) | K562 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |

|---|---|---|---|---|

| 9a | 1.21 | 2.15 | 3.48 | 4.01 |

| 9c | 0.89 | 1.54 | 2.05 | 3.12 |

| 9g | 8.05 | 5.43 | 7.11 | 6.23 |

| 9i | 0.43 | 0.98 | 1.12 | 1.57 |

These findings underscore the potential of the pyranoindole scaffold, and by extension this compound, as a template for the development of new anticancer agents. The variations in activity based on substitutions on the carbazole (B46965) ring suggest that the efficacy of these compounds can be fine-tuned. rsc.orgresearchgate.net

Herbicidal Activity and Plant Interaction Studies

The investigation into the herbicidal potential of pyranoindoles is a developing field. While direct evidence for this compound's herbicidal activity is not yet available, studies on other indole (B1671886) alkaloids have shown promising results. For instance, the indole alkaloid 1,2-dehydroaspidospermidine, isolated from Rhazya stricta, has demonstrated selective herbicidal activity. researchgate.net This compound was found to inhibit the growth of wild radish, a common weed, without significantly affecting the early seedling growth of crops like wheat and alfalfa. researchgate.net This selectivity is a highly desirable trait in a herbicide. The research on 1,2-dehydroaspidospermidine suggests that the broader class of indole alkaloids, which includes pyranoindoles like this compound, may harbor compounds with valuable herbicidal properties. researchgate.net Further studies are warranted to explore this potential within the pyranoindole subclass.

Other Observed Biological Activities in Related Pyranoindole Frameworks Relevant to this compound Research

The pyranoindole nucleus is associated with a diverse range of biological activities beyond antiproliferative effects. nih.govresearchgate.net This broad spectrum of activity highlights the therapeutic potential of this structural motif and provides a wider context for this compound research.

Molecules containing the pyranoindole framework have been shown to exhibit:

Anti-inflammatory and Analgesic Activity : The well-known non-steroidal anti-inflammatory drug (NSAID) Etodolac (B1671708) is a synthetic tetrahydropyrano[3,4-b]indole. nih.govunibas.it This demonstrates the potential of the pyranoindole scaffold in modulating inflammatory pathways.

Antiulcer and Antidepressant Effects : Research has also pointed towards the potential for pyranoindole-containing compounds to act as antiulcer and antidepressant agents. nih.govresearchgate.netunibas.it

Fibrinolytic Activity : Some compounds within this class have also been noted for their fibrinolytic activity. nih.govresearchgate.net

Antimicrobial and Antiviral Properties : Indole alkaloids, in general, are known for a wide range of pharmacological activities, including antibacterial, antifungal, and antiviral effects. nih.govresearchgate.netnih.gov

Naturally occurring pyranoindoles such as Talathermophilins, Notoamides, Norgeamides, Carneamides, and Versicamides further exemplify the diverse biological roles of this compound class. nih.govresearchgate.net

Cellular and Molecular Responses Elicited by this compound and Analogues

Investigations into the mechanisms of action of bioactive pyranoindole analogues have revealed specific cellular and molecular responses. In the context of their antiproliferative effects, studies on pyrano[3,2-c]carbazole derivatives have shown that these compounds can induce apoptosis in cancer cells. rsc.orgresearchgate.net

The key molecular events observed include:

Inhibition of Tubulin Polymerization : Certain derivatives were found to inhibit tubulin polymerization, a critical process for cell division. rsc.orgresearchgate.net Molecular docking studies suggest that these compounds may occupy the colchicine (B1669291) binding site of tubulin. rsc.orgresearchgate.net

Cell Cycle Arrest : Treatment of cancer cells with these compounds resulted in an arrest at the G2/M phase of the cell cycle. rsc.orgresearchgate.net

Disruption of Microtubule Network : The inhibition of tubulin polymerization leads to a significant disruption of the microtubule network within the cells. rsc.orgresearchgate.net

Modulation of Cell Cycle Proteins : An increase in the levels of Cyclin B1, a key regulator of the G2/M transition, was observed. researchgate.net

Induction of Apoptosis : The compounds were shown to induce apoptosis, as evidenced by an increase in the levels of caspase-3, a key executioner caspase. rsc.orgresearchgate.net

These findings suggest that this compound and its analogues may exert their antiproliferative effects through the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Mechanistic Elucidation and Pharmacological Target Identification

Investigation of Molecular Targets and Binding Interactions

Direct molecular targets for Koniamborine have not yet been definitively identified in published research. However, the broader class of indole (B1671886) and pyranoindole derivatives has been studied for its interactions with various cellular components. Research into synthetic pyranoindole derivatives has revealed their potential to act as anticancer agents by targeting fundamental cellular machinery. researchgate.net

One of the key molecular targets identified for indole-containing alkaloids is tubulin. researchgate.net These compounds can interfere with microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, studies on structurally related heptacyclic indoloquinolinocarbazole derivatives have identified specific kinases as high-affinity targets. Computational modeling and biological assays have shown that these complex indole structures can act as potent inhibitors of cyclin-dependent kinase 5 (CDK-5) and glycogen (B147801) synthase kinase 3 beta (GSK-3β), both of which are significant targets in cancer and central nervous system disorders. researchgate.net The binding interactions likely involve the planar heterocyclic ring system intercalating into the ATP-binding pocket of these kinases.

While this compound was isolated as part of a study that identified anti-inflammatory properties, the specific molecular interactions underlying this effect are still under investigation. acs.org The initial study did not report on the direct binding of this compound to specific molecular targets.

Signaling Pathway Modulation by this compound and Pyranoindole Analogues

The modulation of cellular signaling pathways is a hallmark of many biologically active natural products. ajol.info Although the specific pathways affected by this compound are not yet fully elucidated, the activities of its analogues suggest several potential routes of action.

Inflammatory Pathways: this compound was co-isolated with other compounds from Boronella koniambiensis, and the total extract demonstrated in vivo anti-inflammatory activity. acs.org This suggests a potential modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) pathways, which are common targets for anti-inflammatory agents. ajol.infoga-online.org However, direct evidence of this compound's effect on these pathways is pending further research.

Cell Cycle and Apoptotic Pathways: Pyranoindole analogues have demonstrated the ability to inhibit tumor cell growth. researchgate.net This activity is often linked to the modulation of signaling pathways that control cell proliferation and survival. By targeting tubulin, these compounds can disrupt the formation of the mitotic spindle, activating the spindle assembly checkpoint and leading to cell cycle arrest, typically at the G2/M phase. researchgate.net Prolonged arrest can trigger apoptosis through the intrinsic mitochondrial pathway.

Furthermore, the inhibition of kinases like CDK-5 and GSK-3β by related indolocarbazoles directly impacts critical signaling cascades. researchgate.net GSK-3β is a key component of numerous pathways, including the Wnt signaling pathway, and its inhibition can have profound effects on gene transcription and cell fate. aging-us.comnih.gov

Angiogenesis Signaling: It is recognized that compounds possessing strong antioxidant activity, a property noted in some pyranoindole derivatives, often exhibit anti-angiogenic effects. researchgate.net This is frequently achieved by interfering with vascular endothelial growth factor (VEGF) signaling, a critical pathway for the formation of new blood vessels required for tumor growth. researchgate.net

Enzymatic and Receptor-Mediated Activities

The biological effects of this compound and its analogues can be attributed to their interactions with specific enzymes and cellular receptors.

Enzymatic Activities: The most significant enzymatic inhibition reported for compounds structurally related to the pyranoindole class is kinase inhibition. A study on synthetic indolo- and quinolinocarbazoles identified potent inhibitory activity against CDK-5 and GSK-3β. researchgate.net This highlights the potential of the core indole scaffold to serve as a framework for developing specific enzyme inhibitors.

While this compound itself has not been screened for these specific activities, other metabolites isolated from Boronella koniambiensis have shown inhibitory effects on enzymes involved in inflammation. A mixture of lanceolitols from the same plant demonstrated inhibition of cyclooxygenase-2 (COX-2) and phospholipase A₂. acs.org This raises the possibility that this compound may also possess similar, currently unconfirmed, enzyme-inhibiting properties.

Table 1: Enzymatic Inhibition by Compounds Related to this compound

This table is interactive. You can sort and filter the data.

| Compound/Analogue Class | Enzyme Target | Activity/Result | Source(s) |

| Indoloquinolinocarbazole | CDK-5 | Potent Inhibitor | researchgate.net |

| Indoloquinolinocarbazole | GSK-3β | Potent Inhibitor | researchgate.net |

| Lanceotitols (from B. koniambiensis) | Cyclooxygenase-2 (COX-2) | IC₅₀ = 237 μM | acs.org |

| Lanceotitols (from B. koniambiensis) | Phospholipase A₂ | 58.56% Inhibition | acs.org |

Receptor-Mediated Activities: Many alkaloids exert their effects through interactions with cellular receptors. Indole alkaloids, in particular, are known ligands for various receptors. For instance, the aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that binds many xenobiotics, including certain indole derivatives, leading to the induction of metabolizing enzymes like those in the Cytochrome P450 family (e.g., CYP1A1, CYP1A2). nih.gov While a direct interaction between this compound and AHR or other nuclear receptors like the constitutive androstane (B1237026) receptor (CAR) has not been reported, it represents a plausible mechanism of action that warrants investigation. nih.gov

Structure Activity Relationship Sar Studies and Analogue Development

Systematic Structural Modifications of Koniamborine

The initial structural elucidation and confirmation of the this compound skeleton were aided by systematic chemical modifications. acs.org A key transformation was the palladium-catalyzed hydrogenation of the parent compound. acs.orggrafiati.com This process did not simply saturate the molecule but led to a variety of rearranged and degradation products, each providing valuable structural information. The brief palladium-catalyzed hydrogenation of this compound (4) yielded three main products:

Racemic spiro-indolin-3-one (5): The major product, resulting from the rearrangement of an intermediate benzylic alcohol. acs.org

2,3-dihydrothis compound (6): A minor product where the C2-C3 double bond of the pyrone ring is reduced. acs.org

6-Methoxy-1-methylisatin (2): Considered a degradation product of the fused pyrone ring, its presence helped confirm the substitution pattern on the indole (B1671886) core. acs.orgscilit.com

These results from a single modification technique highlight the chemical reactivity of the pyrano[3,2-b]indol-4-one scaffold and provide a basis for further analogue design. acs.org General SAR exploration for indole alkaloids typically involves several strategies that could be applied to this compound:

Substitution on the Aromatic Ring: Modifying or changing the position of the methoxy (B1213986) group at C-7, or introducing other substituents like halogens or alkyl groups, could significantly impact receptor affinity and selectivity. nih.gov

Modification of the Indole Nitrogen: Altering the N-methyl group at position 5 could influence the molecule's steric and electronic properties. nih.gov

Alterations to the Pyrone Ring: Modifications to the pyrone ring, such as saturation (as seen with 2,3-dihydrothis compound) or replacement with other heterocyclic systems, are critical areas for SAR investigation. acs.orgnih.gov

Evaluation of Pyrano[3,2-b]indole Derivatives for Enhanced Biological Function

While data on this compound itself is limited, research into the broader family of pyranoindole derivatives has revealed significant biological activities, particularly in the realm of cancer and inflammation. The pyran-fused indole framework is a component of many natural products and pharmaceuticals, exhibiting diverse biological effects. acs.org

Studies on related pyrano[3,2-e]pyrido[4,3-b]indoles have demonstrated potent cytotoxic properties. nih.gov Amino-substituted derivatives were evaluated against several tumor cell lines, with one of the most active compounds, a 2,6-dihydro-1H-furo[3,2-e]pyrido[4,3-b]indole derivative (12b), showing significant inhibition of both DNA topoisomerases I and II. nih.gov Its potency in inhibiting cell proliferation and inducing cell cycle arrest in L1210 leukemia cells was comparable to the established anticancer drug Adriamycin. nih.gov

Similarly, the synthesis and biological evaluation of pyrano[3,2-e]indoles and their intermediates have been described. tandfonline.com Two reaction intermediates, compounds 5a and 5b, demonstrated high inhibitory activity against nitric oxide (NO) production in murine macrophages, with IC50 values of 1.1 µM and 2.3 µM, respectively. tandfonline.com This suggests potential anti-inflammatory applications. Compound 5a also showed the most activity against melanotic melanoma (A375), while other derivatives had weaker cytotoxicity. tandfonline.com

Further research into pyrano[3,4-b]indoles identified them as promising inhibitors of the HCV NS5B enzyme, indicating potential antiviral applications for this scaffold. acs.org The antibacterial activity of certain 4H-pyrano[3,2-b]indoles has also been noted. acs.org

| Compound Class | Biological Activity | Target Cell Lines/Assay | Key Findings | Reference |

| Amino-substituted furo/pyrano[3,2-e]-pyrido[4,3-b]indoles | Cytotoxicity, Topoisomerase Inhibition | L1210 (leukemia), B16 (melanoma), MCF7 (breast adenocarcinoma) | Compound 12b is as potent as Adriamycin in cell proliferation inhibition and induces G2/M phase arrest. It inhibits both Topoisomerase I and II. | nih.gov |

| Pyrano[3,2-e]indole intermediates | Inhibition of NO production, Antiproliferative activity | Murine macrophages, COR-L23, A549, C32, A375 (human tumor lines) | Intermediates 5a and 5b showed the highest inhibition of NO production. Compound 5a was most active against melanoma cell line A375. | tandfonline.com |

| Pyrano[3,4-b]indoles | Antiviral | HCV NS5B enzyme assay | A novel series of potent and selective inhibitors of HCV NS5B RNA-dependent RNA polymerase was discovered. | acs.org |

| 4H-Pyrano[3,2-b]indoles | Antibacterial | S. aureus, S. epidermidis | Some synthesized derivatives showed moderate antibacterial activity. | acs.org |

| Pyrano chalcone (B49325) derivatives with indole moiety | Anti-tubulin, Anticancer | HepG2 (liver carcinoma) | Compound 49b showed potent antiproliferative activity, induced G2/M cell cycle arrest, and inhibited tubulin polymerization. | bohrium.com |

Computational Approaches in SAR Analysis and Ligand Design

To navigate the complexities of SAR and rationally design new analogues, computational chemistry has become an indispensable tool. nih.gov For indole alkaloids, various in silico methods are employed to predict biological activity and guide synthetic efforts. chemmethod.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For indole carboxamide derivatives, docking calculations revealed that the indole ring and the carboxamide moiety play a decisive role in inhibitory activity, forming key hydrogen bonds with the target. nih.gov Such studies can be applied to this compound to hypothesize its binding mode to potential biological targets.

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. In a study of indole-based antivirals, sharply defined SAR from a series of rigid analogues enabled the generation of a 3D pharmacophore model. nih.gov This model is invaluable for designing new analogues with improved potency and for virtual screening of compound libraries to find new leads. nih.gov

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. chemmethod.com For a series of natural indole alkaloids investigated as potential Plasmepsin II inhibitors, in silico ADMET screening showed that the compounds had favorable drug-like characteristics, supporting their potential for oral administration. chemmethod.com Applying these models to this compound analogues can help prioritize candidates with better pharmacokinetic profiles early in the discovery process.

Density Functional Theory (DFT): DFT calculations are used to evaluate the electronic properties and reactivity of molecules. chemmethod.com Such analyses can provide insights into a molecule's stability and interaction energies, helping to rationalize observed biological activities. chemmethod.com

Design and Synthesis of Conformationally Restricted Analogues

To better understand the bioactive conformation of a flexible molecule like this compound and to enhance its binding affinity and selectivity, medicinal chemists often design and synthesize conformationally restricted analogues. acs.orgnih.gov By limiting the rotational freedom of the molecule, these analogues can lock it into a shape that is more complementary to its biological target. tandfonline.comtandfonline.com

This strategy has been successfully applied to other indole-based compounds. For example, in the development of sorafenib (B1663141) analogues, introducing a rigid indole nucleus was shown to enhance kinase selectivity. nih.gov The resulting conformationally-restricted compound (1h) was a selective inhibitor of VEGFR2 and VEGFR3 kinases, unlike the multi-kinase inhibitor sorafenib, and showed superior potency against hepatocellular carcinoma cells. nih.gov

Another approach involves restricting the conformation of side chains. In the design of 5-HT6 receptor ligands, a series of N1-arylsulfonyl-3-aminoalkoxy indoles were synthesized where the side chain was conformationally restricted by introducing methyl groups. tandfonline.comtandfonline.com The position of the methyl group (α or β to the terminal nitrogen) had a significant impact on binding affinity, demonstrating the importance of side-chain conformation for receptor binding. tandfonline.comtandfonline.com

For this compound, this design principle could be applied by:

Introducing bridges or additional rings to the pyrano[3,2-b]indole scaffold to create a more rigid polycyclic system.

Synthesizing analogues with bulky substituents that restrict the rotation of bonds.

Creating fused-ring systems that lock the relative orientation of the indole and pyrone rings.

The development of such rigid analogues, guided by computational modeling, is a powerful strategy to decode the SAR of this compound and develop derivatives with enhanced and more selective biological functions. nih.gov

Advanced Research Methodologies in Koniamborine Investigation

Spectroscopic Techniques for Structural Elucidation and Confirmation in Advanced Studies

The definitive structure of koniamborine as 7-methoxy-5-methylpyrano[3,2-b]indol-4-one was established through a combination of sophisticated spectroscopic methods. nih.govacs.orgnih.gov These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. jchps.comegyankosh.ac.inuoa.gr

High-Resolution Electron Ionization Mass Spectrometry (HREIMS) was instrumental in determining the empirical formula of this compound as C13H11NO3. acs.org Further analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) provided a precursor m/z of 230.081 for the protonated molecule [M+H]+, consistent with its calculated molecular weight. nih.gov Tandem mass spectrometry (MS/MS) experiments generate a fragmentation pattern that offers clues to the molecule's substructures. github.ionih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provided the critical data needed to piece together the pyrano[3,2-b]indole skeleton, a novel alkaloid structure at the time of its discovery. acs.orgnih.govscilit.com The ¹H NMR spectrum revealed an ABX system characteristic of three aromatic protons, along with two singlets corresponding to a methoxy (B1213986) (OCH3) group and an N-methyl (NCH3) group. acs.org Techniques like the Heteronuclear Multiple Bond Correlation (HMBC) experiment confirmed the placement of these groups, for instance, by showing correlations between the N-methyl protons and carbons C-2 and C-7a. acs.org The combination of various 1D and 2D NMR techniques is a powerful tool for elucidating the complex structures of natural products. jchps.com

Infrared (IR) and Ultraviolet (UV) spectroscopy provided additional supporting evidence, with IR spectra suggesting the presence of a conjugated carbonyl group and a lactamic carbonyl carbon, and UV spectra being indicative of an isatin-like derivative, which is a related structural motif. acs.org

Table 1: Key Spectroscopic Data for this compound

| Technique | Parameter | Observed Value/Data | Reference |

|---|---|---|---|

| HREIMS | Empirical Formula | C13H11NO3 | acs.org |

| LC-MS | Precursor m/z [M+H]+ | 230.081 | nih.gov |

| ¹H NMR | Aromatic Protons | ABX system observed | acs.org |

| ¹H NMR | OCH3 Group | Singlet | acs.org |

| ¹H NMR | NCH3 Group | Singlet | acs.org |

| ¹³C NMR | Carbonyl Carbons | Signals for conjugated carbonyl and lactamic carbonyl observed | acs.org |

Chromatographic Separations for Isolation and Purification of this compound and its Metabolites

The isolation of this compound from its natural source, the aerial parts of Boronella koniambiensis, requires a multi-step purification process using various chromatographic techniques. acs.orgthieme-connect.com Chromatography separates compounds from a mixture based on their differential partitioning between a stationary phase and a mobile phase. iipseries.orgmdpi.com

Initial fractionation of the dichloromethane (B109758) extract of the plant material is typically performed to separate compounds into groups based on polarity. acs.org Subsequently, a combination of more refined chromatographic methods is employed to achieve pure this compound. thieme-connect.com High-Performance Liquid Chromatography (HPLC) is a key technique, often using a reversed-phase C18 column where less polar compounds are retained longer. researchgate.netmdpi.com The development of a specific HPLC method with an appropriate mobile phase, such as a gradient of methanol (B129727) in water, is crucial for achieving high-purity separation. researchgate.net

In the investigation of B. koniambiensis, researchers have utilized a combination of centrifugal partition chromatography, HPLC, and Medium-Pressure Liquid Chromatography (MPLC) to successfully isolate this compound along with its related metabolites. thieme-connect.com These methods are essential not only for obtaining pure compounds for structural analysis and biological testing but also for exploring the full metabolic profile of the source organism. iipseries.orgmdpi.com

Table 2: Chromatographic Methods Used in this compound Research

| Technique | Purpose | Details | Reference |

|---|---|---|---|

| Centrifugal Partition Chromatography (CPC) | Initial Fractionation/Purification | A form of liquid-liquid chromatography that avoids solid supports. | thieme-connect.com |

| High-Performance Liquid Chromatography (HPLC) | Purification & Analysis | Often employs reversed-phase C18 columns for high-resolution separation. researchgate.net A chiral HPLC method has also been used in the synthesis of related structures. mit.edu | thieme-connect.comresearchgate.netmit.edu |

| Medium-Pressure Liquid Chromatography (MPLC) | Purification | Used in combination with other techniques for preparative separation. | thieme-connect.com |

In Vitro Assays for Biological Activity Profiling

In vitro assays, which are experiments conducted in a controlled environment outside of a living organism (e.g., in a test tube or cell culture dish), are fundamental for screening the biological activity of new compounds like this compound. axxam.comufz.de These assays provide initial data on a compound's potential therapeutic effects or toxicity. nih.govnih.gov

This compound has been evaluated in several in vitro bioassays to determine its cytotoxic and antibacterial properties. researchgate.netunibas.it In one study, this compound demonstrated anticancer activity against the L1210 cancer cell line, which is a murine leukemia line. unibas.it The potency of a compound in such an assay is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process or response by 50%. This compound showed an IC50 value of 38.2 µM in this assay. unibas.it

The antibacterial activity of this compound was also tested against both Gram-positive and Gram-negative bacteria. researchgate.net The assays included the Gram-positive bacteria Enterococcus faecalis and Staphylococcus aureus. researchgate.net Such screening is crucial for identifying new chemical scaffolds that could be developed into novel antibiotics.

Table 3: Biological Activity Profile of this compound from In Vitro Assays

| Assay Type | Target/Cell Line | Finding | Metric | Reference |

|---|---|---|---|---|

| Anticancer | L1210 (Murine Leukemia) | Demonstrated cytotoxic activity | IC50: 38.2 µM | unibas.it |

| Antibacterial | Enterococcus faecalis (Gram-positive) | Assayed for activity | Data not specified | researchgate.net |

| Antibacterial | Staphylococcus aureus (Gram-positive) | Assayed for activity | Data not specified | researchgate.net |

Future Research Trajectories and Broader Academic Implications

Exploration of Undiscovered Biological Activities and Therapeutic Potential

Initial studies have revealed that koniamborine exhibits cytotoxic activity against L1210 cancer cell lines. unibas.it However, the full spectrum of its biological activities remains largely uncharted. Future investigations should prioritize comprehensive screening against a diverse array of therapeutic targets. Given the broad biological activities associated with the indole (B1671886) scaffold, which is a privileged structure in many pharmaceutical agents, this compound and its derivatives hold promise for various therapeutic areas. unibas.itmdpi.comresearchgate.net

Research should extend to antimicrobial, antiviral, anti-inflammatory, and neuroprotective assays. The indole alkaloid family, to which this compound belongs, is known for its diverse pharmacological potential, including anticancer properties. mdpi.comresearchgate.net Therefore, a thorough evaluation of this compound's mechanism of action in cancer cells is warranted, potentially revealing novel pathways for therapeutic intervention.

Development of Novel Synthetic Methodologies for Diversification and Scalability

The development of efficient and scalable synthetic routes to this compound and its analogs is a critical area for future research. An expedient synthesis has been reported, utilizing a palladium-catalyzed reductive N-heteroannulation as a key step to form the pyrano[3,2-b]indole core. researchgate.netresearchgate.netresearchgate.net Further exploration of this and other synthetic strategies will be crucial for producing sufficient quantities for extensive biological testing and for creating a library of diversified analogs.

Future synthetic efforts could focus on:

Asymmetric Synthesis: To produce enantiomerically pure this compound and investigate the stereoselectivity of its biological activity.

Catalytic C-H Activation: To functionalize the pyranoindole core in a regioselective manner, allowing for the rapid generation of novel derivatives. thieme.de

Flow Chemistry: To develop continuous and scalable processes for the synthesis of this compound, which would be advantageous for potential industrial applications.

Green Chemistry Approaches: Employing more environmentally benign reagents and reaction conditions to enhance the sustainability of the synthetic process. mdpi.com

Unraveling Complex Biosynthetic Pathways and Metabolic Engineering Strategies

The biosynthesis of this compound in Boronella koniambiensis presents an intriguing puzzle. It has been proposed that 6-methoxy-1-methylisatin, also isolated from the plant, could be a degradation product of this compound's fused pyrone ring. acs.org Elucidating the complete biosynthetic pathway, from primary metabolites to the final complex structure, is a key objective. This will likely involve a combination of isotopic labeling studies, transcriptomics, and proteomics to identify the enzymes and genes involved.

Understanding the biosynthesis opens the door to metabolic engineering strategies. rsc.org By introducing the relevant biosynthetic genes into a heterologous host, such as yeast or E. coli, it may be possible to produce this compound and its precursors in a controlled and scalable manner. This approach could also be used to generate novel, "unnatural" pyranoindole alkaloids with potentially enhanced biological activities.

Comparative Studies with Other Pyranoindole Alkaloids and Natural Product Classes

This compound is the first naturally occurring pyrano[3,2-b]indole alkaloid. acs.orgedulll.gr Comparative studies with other classes of pyranoindole alkaloids, such as the talathermophilins, norgeamides, carneamides, and notoamides, which are of fungal origin, could provide valuable insights into structure-activity relationships. unibas.it These comparisons can help identify key structural motifs responsible for specific biological activities.

Furthermore, comparing the biological profile of this compound with other indole-containing natural products, such as the well-known vinca (B1221190) alkaloids, could reveal common mechanisms of action or highlight unique properties of the pyrano[3,2-b]indole scaffold. researchgate.netijpsr.com This comparative approach will contribute to a broader understanding of the chemical ecology and pharmacological potential of indole alkaloids.

Contribution to the Understanding of Plant Chemotaxonomy and Specialized Metabolism

The isolation of this compound from Boronella koniambiensis has significant implications for the chemotaxonomy of the Rutaceae family. acs.orgeuropa.eu The presence of this unique alkaloid can serve as a chemotaxonomic marker, aiding in the classification and phylogenetic analysis of this plant family. wikidata.orgwikidata.org

Further investigation into the distribution of this compound and related compounds within the Boronia genus and the broader Rutaceae family will provide a deeper understanding of the evolution of specialized metabolic pathways in these plants. thieme-connect.com This research will contribute to the growing field of chemical ecology, which seeks to understand the role of natural products in the interactions between organisms and their environment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.